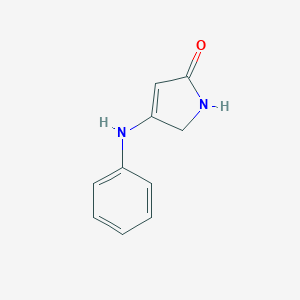![molecular formula C12H13FN2O B273684 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]](/img/structure/B273684.png)
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] typically involves the reaction of 1,2-cyclohexanedione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 1,2-Cyclohexanedione (4-chlorophenyl)hydrazone
- 1,2-Cyclohexanedione (4-bromophenyl)hydrazone
- 1,2-Cyclohexanedione (4-nitrophenyl)hydrazone
Uniqueness
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to form stable complexes and increase its potential as a pharmaceutical agent .
特性
分子式 |
C12H13FN2O |
|---|---|
分子量 |
220.24 g/mol |
IUPAC名 |
(2Z)-2-[(4-fluorophenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C12H13FN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- |
InChIキー |
PQLGJYWEBWNBLE-PTNGSMBKSA-N |
SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
異性体SMILES |
C1CCC(=O)/C(=N\NC2=CC=C(C=C2)F)/C1 |
正規SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)


![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)



![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
